molecular formula C11H12O2 B6282783 3-cyclopropyl-4-methoxybenzaldehyde CAS No. 2137592-64-2

3-cyclopropyl-4-methoxybenzaldehyde

Cat. No.: B6282783
CAS No.: 2137592-64-2
M. Wt: 176.21 g/mol
InChI Key: FYPVFEKKSCOGHJ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methoxybenzaldehyde is a high-purity chemical reagent with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound features a benzaldehyde core substituted with a methoxy group and a cyclopropyl ring, making it a valuable building block in organic and medicinal chemistry research. The cyclopropyl moiety is a prominent structural feature in many bioactive molecules and FDA-approved drugs due to its unique steric and electronic properties, which can enhance potency and metabolic stability . Researchers utilize this benzaldehyde derivative as a key intermediate in the synthesis of more complex molecules. Its aldehyde group is a versatile handle for further chemical transformations, including condensations and the formation of heterocyclic structures. For instance, such aldehydes are commonly employed in multicomponent reactions (MCRs) to generate polyfunctionalized heterocycles like 4-thiazolidinones, which are cores found in compounds with documented antimicrobial, anticancer, and antiviral activities . The compound's structural motifs make it particularly useful for constructing potential pharmacologically active molecules. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, antibiotic, or for human or veterinary use. Researchers should handle this material with appropriate care, referring to the material safety data sheet (MSDS) for safe laboratory practices. The product is typically supplied with a purity of 95% and should be stored at 2-8°C .

Properties

CAS No.

2137592-64-2

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-cyclopropyl-4-methoxybenzaldehyde

InChI

InChI=1S/C11H12O2/c1-13-11-5-2-8(7-12)6-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3

InChI Key

FYPVFEKKSCOGHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)C2CC2

Purity

95

Origin of Product

United States

Synthesis and Manufacturing

The synthesis of 3-cyclopropyl-4-methoxybenzaldehyde can be achieved through a variety of methods. One common approach is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. wikipedia.org In the case of this compound, the organoboron compound would be cyclopropylboronic acid and the organohalide would be a substituted benzaldehyde (B42025), such as 3-bromo-4-methoxybenzaldehyde.

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis. wikipedia.orgorganic-chemistry.org It is tolerant of a wide range of functional groups and can be used to prepare a variety of substituted aromatic compounds. The reaction typically proceeds in high yield and under mild conditions.

Synthesis and Structural Elucidation of Novel Derivatives and Analogues

Derivatives via Aldehyde Functionalization

The aldehyde group of 3-cyclopropyl-4-methoxybenzaldehyde serves as a key handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. Common reactions include condensation, reduction, and oxidation, leading to the formation of imines, amines, alcohols, and carboxylic acids, respectively.

Imines (Schiff Bases) and Oximes: The condensation of this compound with primary amines or hydroxylamine (B1172632) hydrochloride yields the corresponding imines (Schiff bases) or oximes. researchgate.netresearchgate.netrsc.org These reactions are typically catalyzed by acid and involve the formation of a C=N double bond. researchgate.net The synthesis of imines is a versatile method for creating intermediates for various nitrogen-containing heterocyclic compounds. researchgate.net For instance, vanillin, a structurally related compound, readily reacts with various amines to form Schiff bases. researchgate.net Similarly, oximes can be synthesized from the corresponding aldehyde, such as in the case of 3-ethoxy-4-methoxybenzaldehyde (B45797) oxime. chemicalbook.com

Reductive Amination: A powerful method for synthesizing amines from aldehydes is reductive amination. masterorganicchemistry.comharvard.edu This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu This method is highly efficient and avoids the over-alkylation often observed in the direct alkylation of amines. harvard.edu The choice of reducing agent can be crucial for selectivity, with NaBH₃CN being particularly effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com

Knoevenagel Condensation: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org This reaction, when applied to this compound, can lead to the formation of α,β-unsaturated compounds. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org A variety of active methylene (B1212753) compounds can be used, including malonic acid and its derivatives, leading to a diverse range of products. wikipedia.orgnih.gov The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org

Aldol (B89426) Condensation: Similar to the Knoevenagel condensation, the aldol condensation involves the reaction of an enolate with a carbonyl compound. The base-catalyzed aldol condensation of 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) with acetone, for example, yields 4-(4'-methoxyphenyl)-3-buten-2-one. magritek.com This highlights a potential pathway for creating larger, more complex molecules from the this compound scaffold.

Chalcone (B49325) Synthesis: The Claisen-Schmidt condensation, a type of aldol condensation, between 3-benzyloxy-4-methoxybenzaldehyde (B16803) and various acetophenones has been used to synthesize a series of chalcone derivatives. orientjchem.orgresearchgate.net This reaction is typically carried out in the presence of a base. researchgate.net Chalcones are characterized by an α,β-unsaturated ketone system and are of interest for their potential biological activities. orientjchem.org

Table 1: Examples of Aldehyde Functionalization Reactions

Reaction TypeReagents and ConditionsProduct Type
Imine/Oxime FormationPrimary amine or hydroxylamine, acid catalystImine/Oxime
Reductive AminationAmine, reducing agent (e.g., NaBH₃CN)Amine
Knoevenagel CondensationActive methylene compound, weak base catalystα,β-unsaturated compound
Aldol CondensationEnolate (from a ketone or aldehyde), base or acid catalystβ-hydroxy carbonyl or α,β-unsaturated carbonyl
Chalcone SynthesisAcetophenone derivative, base catalystChalcone

Modifications and Derivatization of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, while generally stable, can also be a site for chemical modification, although this is less common than functionalization of the aldehyde group. Research in this area has explored reactions that alter or replace the cyclopropyl ring to create novel analogues.

Studies on related cyclopropyl-substituted compounds have shown that the cyclopropyl ring can participate in various reactions. For instance, the synthesis of dicyclopropyl ketimine and its subsequent reactions with nucleophiles like malononitrile (B47326) have been reported. researchgate.net These reactions can lead to the formation of complex heterocyclic structures, such as substituted pyridines. researchgate.net Furthermore, self-condensation reactions of cyclopropyl-substituted imines can yield intricate spirocyclic and bicyclic compounds. researchgate.net While direct modification of the cyclopropyl group in this compound is not extensively documented, these examples with related structures suggest potential pathways for derivatization.

Aromatic Substitution Pattern Variations and Analogues

Varying the substitution pattern on the aromatic ring of this compound is a key strategy for generating a wide range of analogues. This can involve altering the position of the existing substituents, introducing new functional groups, or changing the nature of the substituents altogether.

For example, the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde demonstrates a multi-step process to introduce specific substituents on the benzene (B151609) ring. whiterose.ac.uk This synthesis involved formylation, Baeyer-Villiger oxidation, hydrolysis, methylation, and selective demethylation to achieve the desired substitution pattern. whiterose.ac.uk

The Knoevenagel condensation has also been employed with various substituted benzaldehydes to create diverse products. For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid yields a charge-transfer complex. researchgate.net Similarly, sequential Knoevenagel condensation and cyclization reactions of 2-(1-phenylvinyl)benzaldehyde with malonates have been used to synthesize indene (B144670) and benzofulvene derivatives. nih.gov The synthesis of chalcone derivatives from 3-benzyloxy-4-methoxybenzaldehyde further illustrates the exploration of different substitution patterns on the aromatic ring. orientjchem.orgresearchgate.net

The synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives from 4-hydroxy-3-methoxybenzaldehyde (vanillin) through Williamson etherification showcases another route to modify the aromatic ring's substituents. orientjchem.org These examples highlight the broad scope for creating analogues by manipulating the aromatic substitution pattern.

Table 2: Examples of Aromatic Substitution Variations

Starting MaterialReactionModified Analogue
1,3-DimethoxybenzeneFormylation, Baeyer-Villiger, hydrolysis, methylation, demethylation2,3-Dihydroxy-4-methoxybenzaldehyde
2-MethoxybenzaldehydeKnoevenagel condensation with thiobarbituric acidSubstituted enone
2-(1-Phenylvinyl)benzaldehydeSequential Knoevenagel condensation/cyclizationIndene and benzofulvene derivatives
3-Benzyloxy-4-methoxybenzaldehydeClaisen-Schmidt condensation with acetophenonesChalcone derivatives
4-Hydroxy-3-methoxybenzaldehydeWilliamson etherification with phenacyl bromide4-Phenacyloxy-3-methoxybenzaldehyde

Hybrid Molecules Incorporating the 3-cyclopropyl-4-methoxybenzyl Scaffold

The 3-cyclopropyl-4-methoxybenzyl scaffold can be incorporated into larger, hybrid molecules to combine its structural features with those of other pharmacologically relevant moieties. This approach aims to create novel compounds with potentially enhanced or synergistic activities.

One common strategy involves linking the scaffold to other heterocyclic systems. For example, the reaction of dicyclopropyl ketimine, a related cyclopropyl-containing compound, with malononitrile leads to the formation of a substituted pyridine. researchgate.net This demonstrates the potential for building complex heterocyclic systems from cyclopropyl-containing precursors.

Furthermore, the synthesis of 4-phenacyloxy benzaldehyde derivatives from vanillin, a close structural relative, exemplifies the creation of hybrid molecules by linking the benzaldehyde core to another functional unit via an ether linkage. orientjchem.org These hybrid molecules possess both the substituted benzaldehyde and the phenacyl moieties, which could lead to interesting biological properties.

The development of hybrid molecules often involves multi-step synthetic sequences that strategically combine different building blocks. The versatility of the aldehyde group and the potential for modification of the aromatic ring in this compound make it an attractive scaffold for the construction of such hybrid structures.

Computational and Theoretical Investigations of 3 Cyclopropyl 4 Methoxybenzaldehyde

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to donate or accept electrons.

For aromatic aldehydes, the HOMO is typically a π-orbital associated with the benzene (B151609) ring and the electron-donating substituents, while the LUMO is often a π*-orbital localized on the electron-withdrawing aldehyde group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

In 3-cyclopropyl-4-methoxybenzaldehyde, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group through resonance, while the cyclopropyl (B3062369) group can also exhibit electron-donating character. The aldehyde group (-CHO) is a well-known electron-withdrawing group. The interplay of these substituents on the benzene ring dictates the precise energies of the HOMO and LUMO.

Table 1: Representative Electronic Properties of Substituted Benzaldehydes (Calculated)

Property4-Methoxybenzaldehyde (B44291)4-Hydroxybenzaldehyde
HOMO Energy (eV)-6.2-6.0
LUMO Energy (eV)-1.5-1.7
HOMO-LUMO Gap (eV)4.74.3

Note: The data in this table is representative of similar compounds and is used for illustrative purposes. The exact values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis of this compound would involve identifying the most stable arrangements of its substituent groups. The key rotational degrees of freedom are around the C-C bond connecting the cyclopropyl group to the ring, the C-O bond of the methoxy group, and the C-C bond of the aldehyde group.

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this molecule over time. MD simulations would provide insights into the flexibility of the substituent groups, the accessible conformations at different temperatures, and the interactions with solvent molecules. Such simulations have been used to study the behavior of related compounds in various environments. hmdb.ca

Prediction of Reactivity and Reaction Pathways (e.g., DFT studies of transition states)

The reactivity of this compound can be predicted using computational methods like Density Functional Theory (DFT). The electronic properties discussed earlier, such as the HOMO-LUMO energies and the distribution of electrostatic potential, are key to understanding its reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de For a substituted benzaldehyde (B42025), the oxygen atom of the carbonyl group is typically a region of negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and certain positions on the aromatic ring may be regions of positive potential, susceptible to nucleophilic attack. hmdb.ca

DFT calculations can be used to model reaction pathways and determine the energies of transition states. acs.orgnih.gov This allows for the prediction of the most likely products of a reaction and the elucidation of reaction mechanisms. For instance, in reactions involving the aldehyde group, such as nucleophilic addition, DFT can help to understand the stereoselectivity of the reaction. The presence of the cyclopropyl and methoxy groups will influence the electron density on the aromatic ring and the aldehyde carbon, thereby affecting the rates and outcomes of various reactions. mahendrapublications.comchemeo.com

Theoretical Prediction and Interpretation of Spectroscopic Parameters (focus on methodology)

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, such as NMR and IR spectra. For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts. rsc.org These theoretical predictions, when compared with experimental data, can aid in the structural confirmation of the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Similarly, the vibrational frequencies in the infrared (IR) spectrum can be calculated using DFT. nist.gov These calculations can help in assigning the various peaks in the experimental spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the aldehyde, the C-O stretch of the methoxy group, and the various vibrations of the aromatic and cyclopropyl rings.

Table 2: Representative Predicted Spectroscopic Data for Substituted Benzaldehydes

SpectrumParameterPredicted Value Range
¹H NMRAldehyde Proton (CHO)9.5 - 10.5 ppm
Aromatic Protons6.5 - 8.0 ppm
Methoxy Protons (OCH₃)3.5 - 4.0 ppm
Cyclopropyl Protons0.5 - 1.5 ppm
¹³C NMRCarbonyl Carbon (C=O)185 - 195 ppm
Aromatic Carbons110 - 165 ppm
Methoxy Carbon (OCH₃)55 - 60 ppm
Cyclopropyl Carbons5 - 15 ppm
IRC=O Stretch1680 - 1710 cm⁻¹
C-O Stretch (Aromatic Ether)1200 - 1275 cm⁻¹

Note: These are general ranges for substituted benzaldehydes and related compounds. Specific values for this compound would require dedicated calculations.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical methods used to predict the reactivity or properties of chemicals based on their molecular structure. sigmaaldrich.com These models establish a mathematical relationship between a set of molecular descriptors and a particular activity or property.

For a series of substituted benzaldehydes, QSPR models could be developed to predict properties such as boiling point, solubility, or a specific type of chemical reactivity. wolfram.com The molecular descriptors used in these models can be calculated from the molecular structure and can include constitutional, topological, geometric, and electronic parameters. nih.govnih.gov

While no specific QSPR studies on this compound have been found, one could envision its inclusion in a larger dataset of benzaldehyde derivatives to develop predictive models. The unique steric and electronic properties of the cyclopropyl group would likely be important descriptors in such a model.

Applications of 3 Cyclopropyl 4 Methoxybenzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Molecules

The inherent reactivity of the aldehyde functional group, combined with the specific electronic influence of the methoxy (B1213986) and cyclopropyl (B3062369) substituents, positions 3-cyclopropyl-4-methoxybenzaldehyde as a versatile precursor for the construction of more elaborate molecular structures. Cyclopropyl groups are known to be valuable components in the synthesis of pharmacologically active compounds, often serving as bioisosteres for other chemical groups or contributing to the conformational rigidity of a molecule. google.com

Its utility is particularly evident in multicomponent reactions (MCRs), where the aldehyde can react with multiple other reagents in a single step to form complex products. nih.govrsc.orgmdpi.com This approach is highly efficient for generating libraries of structurally diverse molecules for screening in drug discovery and materials science. The presence of the cyclopropyl moiety can introduce unique three-dimensional characteristics into the final products, a desirable trait for enhancing biological activity and material properties.

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, which focuses on the production of complex, pure chemical substances in limited quantities, this compound serves as a crucial starting material. Fine chemicals are valued for their specialized applications, including in the pharmaceutical, agrochemical, and fragrance industries.

The aldehyde group is a versatile handle for a wide array of chemical transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. masterorganicchemistry.com This allows for the conversion of this compound into a variety of derivatives with tailored properties. For instance, it can be a precursor in the synthesis of specialized esters, alcohols, and acids that incorporate the cyclopropyl-methoxyphenyl scaffold. While specific large-scale industrial applications are not widely documented, its structural similarity to other commercially important benzaldehyde (B42025) derivatives, such as vanillin and anisaldehyde, points to its potential in creating novel specialty chemicals. researchgate.netnih.gov

Utilization in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of assembled molecular subunits. The design of molecules that can selectively recognize and bind to other molecules (molecular recognition) is a fundamental aspect of this field. The structural features of this compound make it an interesting candidate for incorporation into larger host-guest systems.

The aromatic ring and the methoxy group can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are crucial for the self-assembly of supramolecular structures. While direct studies involving this compound in this context are limited, the principles of supramolecular design suggest its potential. For example, it could be used to synthesize larger, more complex ligands for metal-organic frameworks (MOFs) or as a component in the construction of synthetic receptors designed to bind specific guest molecules. The cyclopropyl group can influence the shape and rigidity of such assemblies, potentially leading to novel materials with applications in sensing, catalysis, or separations.

Exploitation in Polymer Chemistry and Monomer Design

Benzaldehyde derivatives are utilized in polymer science both as monomers and as modifying agents for existing polymers. The aldehyde functionality can participate in various polymerization reactions, such as condensation polymerization with amines or phenols, to create novel polymer backbones.

The incorporation of the this compound unit into a polymer chain could impart unique properties to the resulting material. The rigidity of the aromatic and cyclopropyl groups could enhance the thermal stability and mechanical strength of the polymer. The methoxy group could influence its solubility and surface properties. Research into polymers derived from substituted benzaldehydes is an active area, and while specific studies on this particular monomer are not prevalent, the fundamental reactivity of the aldehyde group allows for its potential use in creating new polymeric materials. kashanu.ac.irkashanu.ac.ir For example, it could be used to synthesize specialty resins or functional polymers for advanced applications.

Applications in Catalyst and Ligand Design

For example, the aldehyde can be converted into an imine through condensation with a primary amine, a common step in the synthesis of Schiff base ligands. These ligands are known for their ability to form stable complexes with a wide range of transition metals, leading to catalysts for various organic transformations. The electronic properties of the cyclopropyl and methoxy substituents on the aromatic ring would electronically tune the resulting metal complex, potentially enhancing its catalytic performance.

Below is a table summarizing the potential reactions and resulting products from this compound in various applications.

Application AreaReaction TypePotential Product Class
Complex Molecule SynthesisMulticomponent Reactions (e.g., Ugi, Passerini)Highly substituted, stereochemically complex scaffolds
Fine Chemical SynthesisWittig ReactionSubstituted styrenes
Fine Chemical SynthesisReduction(3-cyclopropyl-4-methoxyphenyl)methanol
Fine Chemical SynthesisOxidation3-cyclopropyl-4-methoxybenzoic acid
Ligand DesignCondensation with aminesSchiff base ligands
Polymer ChemistryCondensation PolymerizationPolyimines, Phenolic resins

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is increasingly focused on green and sustainable practices. For a commercially important intermediate like 3-cyclopropyl-4-methoxybenzaldehyde, developing new synthetic routes that are both economically viable and environmentally benign is a key research area.

Current research in the broader field of organic synthesis points towards several promising avenues. acs.orgmdpi.commdpi.com One area of focus is the use of less hazardous reagents and solvents. rsc.org For instance, replacing traditional and often toxic alkylating agents with greener alternatives for the introduction of the methoxy (B1213986) group is a potential area of investigation. Furthermore, the development of catalytic systems that can facilitate the cyclopropanation and formylation steps in a more atom-economical manner is highly desirable. mdpi.com

Another trend is the use of alternative energy sources to drive reactions, such as microwave irradiation or ultrasound, which can lead to significantly reduced reaction times and improved yields. mdpi.com The application of biocatalysis, using enzymes to perform specific chemical transformations, also presents a compelling sustainable alternative to traditional chemical methods. nih.gov

Synthetic StrategyPotential Advantage for this compound Synthesis
Flow ChemistryImproved safety, scalability, and control over reaction parameters. researchgate.netnih.govjst.org.inrsc.orgunimi.it
BiocatalysisHigh selectivity, mild reaction conditions, and reduced environmental impact. nih.gov
Photoredox CatalysisAccess to novel reaction pathways under mild conditions.
MechanochemistryReduced solvent usage and potential for new reactivity.

Integration with Automation and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is set to accelerate the discovery and optimization of chemical reactions. beilstein-journals.orgnumberanalytics.comnumberanalytics.comchemrxiv.orgchemh.com For this compound, these technologies can be leveraged to rapidly screen a wide array of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols. numberanalytics.comresearchgate.net

Automated synthesis platforms can perform numerous reactions in parallel, generating vast amounts of data that can be analyzed to identify trends and optimize reaction outcomes. wikipedia.orgnso-journal.orgchemistryworld.comresearchgate.net This approach not only speeds up the research and development process but also allows for a more comprehensive exploration of the reaction space, potentially uncovering novel and more efficient synthetic routes that might be missed through traditional, manual experimentation. chemrxiv.org The use of robotic systems for sample preparation, reaction execution, and analysis minimizes human error and enhances the reproducibility of experimental results. chemh.com

TechnologyApplication in this compound Research
Automated Synthesis PlatformsRapid optimization of reaction conditions for existing and new synthetic routes. chemh.comwikipedia.orgnso-journal.orgchemistryworld.comresearchgate.net
High-Throughput Screening (HTS)Discovery of new catalysts and reaction conditions for improved yield and selectivity. beilstein-journals.orgnumberanalytics.comnumberanalytics.comchemrxiv.orgresearchgate.net
Robotic Liquid HandlersPrecise and reproducible preparation of reaction mixtures and analytical samples.

Advanced Computational Modeling for Reactivity and Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can significantly guide experimental work. researchgate.netamanote.comacs.org In the context of this compound, density functional theory (DFT) and other computational methods can be employed to study its electronic structure, conformational preferences, and reactivity. researchgate.net

These models can help in elucidating reaction mechanisms, identifying key transition states, and predicting the impact of different substituents on the reactivity of the benzaldehyde (B42025) core. researchgate.net This in-silico approach can rationalize experimental observations and guide the design of more efficient catalysts and synthetic strategies. Furthermore, computational screening of virtual libraries of derivatives of this compound can help in identifying new molecules with potentially enhanced properties for various applications.

Computational MethodApplication to this compound
Density Functional Theory (DFT)Calculation of electronic properties, reaction energies, and transition state geometries. researchgate.net
Molecular Dynamics (MD)Simulation of the conformational behavior of the molecule in different solvent environments.
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of enzymatic reactions that could be used in the synthesis of the compound.

Exploration of New Materials Science Applications

While this compound is primarily known as a pharmaceutical intermediate, its unique molecular structure suggests potential for applications in materials science. The presence of a reactive aldehyde group, a strained cyclopropyl (B3062369) ring, and an electron-donating methoxy group on an aromatic core provides a versatile platform for the synthesis of new polymers and functional materials. researchgate.netnih.gov

The cyclopropyl group, in particular, is known for its unique electronic and steric properties, which can influence the packing and electronic characteristics of materials. unl.ptwikipedia.orgacs.org Future research could explore the polymerization of this compound or its derivatives to create novel polymers with interesting optical or electronic properties. Additionally, its use as a building block for metal-organic frameworks (MOFs) or other porous materials could be investigated, potentially leading to applications in gas storage, separation, or catalysis. nih.govacs.org

Interdisciplinary Research with Physical Organic Chemistry and Chemical Engineering

A deeper understanding of the fundamental physical organic chemistry of this compound will be crucial for optimizing its synthesis and application. wikipedia.org Studies focusing on the kinetics and thermodynamics of its reactions, the influence of its substituents on reactivity (substituent effects), and the nature of its reactive intermediates will provide valuable insights. acs.org The unique electronic properties of the cyclopropyl group and its interaction with the aromatic system are of particular interest. unl.ptwikipedia.orgresearchgate.net

Collaboration with chemical engineers is essential for the successful scale-up of any new synthetic route from the laboratory to industrial production. unimi.itscientificupdate.comresearchgate.netthechemicalengineer.comvisimix.com Chemical engineers can provide expertise in reactor design, process optimization, heat and mass transfer, and process control, ensuring that new, sustainable, and efficient synthetic methods are not only scientifically sound but also economically viable and safe to operate on a large scale. researchgate.netthechemicalengineer.com This interdisciplinary approach is critical for translating laboratory discoveries into real-world applications. unimi.it

Q & A

Q. What are the established synthetic routes for 3-cyclopropyl-4-methoxybenzaldehyde, and what experimental parameters are critical for optimizing yield?

The synthesis of this compound typically involves cyclopropanation of precursor aldehydes. A common approach includes:

  • Friedel-Crafts alkylation : Cyclopropane groups can be introduced via electrophilic substitution using cyclopropylmethyl halides in the presence of Lewis acids (e.g., AlCl₃).
  • Cross-coupling reactions : Palladium-catalyzed coupling between halogenated benzaldehydes and cyclopropane-containing reagents (e.g., cyclopropylboronic acids).
    Critical parameters : Reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric control of cyclopropane precursors to avoid side reactions like over-alkylation. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Cyclopropyl protons show distinct splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl CH₂ groups). Methoxy (-OCH₃) protons resonate at δ ~3.8 ppm.
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
  • MS : Molecular ion peak [M⁺] at m/z corresponding to C₁₁H₁₂O₂ (calculated 176.08 g/mol). Fragmentation patterns should confirm cyclopropyl stability under ionization conditions .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Storage conditions : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C.
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the aldehyde group.
  • Decomposition signs : Discoloration (yellowing) or precipitation indicates oxidation or polymerization. Regular purity checks via GC-MS are advised .

Advanced Research Questions

Q. How can crystallographic data (e.g., via SHELX) resolve ambiguities in the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction using SHELXL can:

  • Confirm stereochemistry of the cyclopropane ring and methoxy group orientation.
  • Identify torsional angles between the aldehyde and cyclopropyl moieties, which influence reactivity.
  • Detect polymorphism in crystalline forms. For accurate refinement, high-resolution data (≤ 1.0 Å) and anisotropic displacement parameters are critical. SHELXD/SHELXE pipelines are robust for phase determination in twinned crystals .

Q. What computational methods (QSPR, DFT) are suitable for predicting the physicochemical properties of this compound?

  • QSPR models : Correlate molecular descriptors (e.g., LogP, polar surface area) with solubility or bioavailability. Tools like ACD/Labs Percepta or COSMO-RS predict partition coefficients and solubility in organic solvents.
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate electronic properties (HOMO-LUMO gaps, dipole moments) and reaction pathways (e.g., aldehyde oxidation barriers) .

Q. How can contradictions in biological activity data for this compound derivatives be addressed methodologically?

  • Dose-response validation : Replicate assays (e.g., antimicrobial IC₅₀) across multiple cell lines or enzymatic models to rule out false positives.
  • Metabolite profiling : Use LC-HRMS to identify degradation products or reactive intermediates that may skew bioactivity results.
  • Structural analogs : Compare with 4-methoxybenzaldehyde derivatives (e.g., 3-hydroxy-4-methoxy analogs) to isolate the cyclopropyl group’s role in activity .

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